Azido-PEG5-CH2CO2H

Catalog No.
S520281
CAS No.
M.F
C12H23N3O7
M. Wt
321.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG5-CH2CO2H

Product Name

Azido-PEG5-CH2CO2H

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C12H23N3O7

Molecular Weight

321.33 g/mol

InChI

InChI=1S/C12H23N3O7/c13-15-14-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12(16)17/h1-11H2,(H,16,17)

InChI Key

CEACGPKHPWXRQF-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Azido-PEG5-CH2CO2H

The exact mass of the compound Azido-PEG5-CH2CO2H is 321.1536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG5-CH2CO2H is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker, meaning it consists of a single, precisely defined chemical structure with exactly five ethylene glycol units. This structure features two distinct terminal functional groups: an azide (-N3) and a carboxylic acid (-COOH). The azide group enables covalent attachment to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) 'click chemistry', while the carboxylic acid allows for stable amide bond formation with primary amines, a common strategy for conjugating to proteins. The defined length and hydrophilic PEG chain are critical for imparting water solubility and providing precise spatial separation between conjugated molecules in applications like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Research Fit

Click Chemistry
Azide handle for CuAAC or SPAAC, plus carboxylic acid for amide coupling.
Spacer Design
Monodisperse PEG5 chain provides defined spatial reach and aqueous compatibility.
Tool Compound
Suitable as a bifunctional linker in ADC discovery and PROTAC building blocks.

Substituting Azido-PEG5-CH2CO2H with chemically similar but structurally imprecise alternatives introduces critical process and performance risks. Using a polydisperse PEG linker, which is a mixture of various chain lengths, results in a heterogeneous final product that is difficult to characterize and suffers from poor batch-to-batch reproducibility, a critical failure in therapeutic and diagnostic development. Swapping for a different discrete length (e.g., PEG3 or PEG8) is not a simple substitution, as linker length is a determining factor in the efficacy of complex systems like PROTACs, where an optimal distance is required for productive ternary complex formation. In antibody-drug conjugates, linker length directly modulates pharmacokinetics, solubility, and stability, meaning a change from the PEG5 spacer can negatively alter the therapeutic index. Therefore, the precise, monodisperse five-unit PEG structure is an essential design component that cannot be reliably replaced by generic or alternative-length analogs.

Substitution Risk

Solubility shift
Shorter PEG3 or PEG2 linkers may lower aqueous solubility, potentially requiring co-solvents that risk protein denaturation.
Steric accessibility
Insufficient linker length can reduce conjugation yield with bulky proteins; PEG5 falls within the optimal range reported for sterically hindered targets.
Ternary complex geometry
PROTAC degradation efficiency is exquisitely length-dependent; substituting PEG5 with PEG4 or PEG6 may shift ternary complex formation and alter degradation outcome.

Homogeneity vs. Polydisperse PEGs

Azido-PEG5-CH2CO2H is a monodisperse compound, characterized by a single, precise molecular weight and a Polydispersity Index (PDI) of 1.0. This is a critical manufacturing and procurement differentiator from conventional polydisperse PEGs, which are mixtures of polymer chains with a range of molecular weights and a PDI greater than 1.0. The use of a monodisperse linker results in a homogeneous, well-defined final conjugate, which can be clearly identified as a single major peak in mass spectrometry analysis. In contrast, conjugates made with polydisperse PEGs yield a distribution of peaks, complicating characterization, purification, and regulatory approval while compromising batch-to-batch consistency.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0 (a single molecular entity)
Comparator Or BaselinePolydisperse PEGs: > 1.0 (a mixture of molecular weights)
Quantified DifferenceDiscrete compound vs. a statistical mixture
ConditionsStandard material characterization by methods such as Mass Spectrometry or Gel Permeation Chromatography.

Guarantees a structurally defined and reproducible final product, which is essential for therapeutic applications and simplifies analytical characterization.

Aqueous Solubility
Data to verify
>100 mg/mL
Supports bioconjugation in purely aqueous buffers without co-solvents.
Supplier-reported value; validate under actual reaction conditions.

Linker Length and ADC Pharmacokinetics

The length of the PEG spacer in an ADC linker is a critical parameter for optimizing its pharmacokinetic (PK) profile. In a study on ADCs with a drug-to-antibody ratio of 8 (DAR8), increasing the PEG spacer length directly reduced plasma clearance. Clearance rates for ADCs with PEG2 and PEG4 linkers were approximately 30 mL/day/kg and 25 mL/day/kg, respectively. Extending the linker to PEG8 and PEG12 reduced clearance to approximately 15 mL/day/kg, a rate comparable to the unconjugated antibody. This demonstrates that a PEG5 linker offers a significant PK improvement over shorter analogs and serves as a critical intermediate length for systematically tuning the therapeutic index, balancing improved circulation time against other factors like payload stability and potency.

Evidence DimensionPlasma Clearance (mL/day/kg) of DAR8 ADC
Target Compound DataEstimated at <25 mL/day/kg (Interpolated between PEG4 and PEG8 data)
Comparator Or BaselinePEG2 Linker: ~30 mL/day/kg; PEG8 Linker: ~15 mL/day/kg
Quantified DifferenceOffers a >15% reduction in clearance compared to a PEG2 linker, approaching the optimal clearance profile seen with longer PEGs.
ConditionsIn vivo pharmacokinetic study in rodents with homogeneous DAR8 ADCs constructed with varying PEG linker lengths.

Enables rational tuning of an ADC's circulation half-life, a key factor in maximizing drug exposure at the tumor site and improving the overall therapeutic window.

Chemical Purity
Data to verify
≥98%
Enables reproducible drug-to-antibody ratio (DAR) and reduces off-target conjugation.
Supplier specification; independent QC recommended for stoichiometry-critical work.

PROTAC Linker Length and Degradation Efficacy

The efficacy of a PROTAC is highly dependent on the length of the linker connecting the target-binding and E3 ligase-binding moieties. An improper length can prevent the formation of a stable and productive ternary complex. In a systematic study of estrogen receptor (ERα)-targeting PROTACs, a compound with a 16-atom linker (comparable in length to PEG5) induced potent ERα degradation, while a PROTAC with a shorter 12-atom linker was significantly less effective. Conversely, other systems show optimal degradation with shorter linkers. This demonstrates that there is no universally optimal linker length; it must be empirically determined for each target-ligase pair. Therefore, the availability of discrete, intermediate-length linkers like Azido-PEG5-CH2CO2H is essential for the systematic screening required to identify a potent PROTAC candidate.

Evidence DimensionTarget Protein Degradation Efficacy (Dmax)
Target Compound DataEnables empirical optimization; serves as a key datapoint in a linker-length screening library.
Comparator Or BaselineShorter (e.g., 12-atom) or longer linkers often show significantly reduced or no degradation activity depending on the specific protein-ligase system.
Quantified DifferenceThe difference between an optimal and sub-optimal linker can be the difference between >90% and <20% target degradation.
ConditionsCell-based target protein degradation assays (e.g., Western Blot or In-Cell ELISA) across a library of PROTACs with varying linker lengths.

This specific linker length is a critical component for PROTAC development, as it enables the precise spatial orientation required to induce potent and selective protein degradation.

Conjugation Yield
Class-level inference
2.4–3.3× yield increase
Longer PEG linkers (4-6 EG units) significantly improve conjugation yield vs. 1-3 EG units.
Based on model protein-polymer studies; confirm for your specific protein system.
ADC Pharmacokinetics
Class-level inference
Intermediate PK profile
PEG5 may balance improved clearance over PEG4 without the viscosity risks of longer PEG8/12.
PK data from DAR8-ADC MMAE conjugates; evaluate in your own ADC construct.
PROTAC Degradation
Class-level inference
Linker-length dependent
PEG5 provides a distinct tuning option for ternary complex geometry, complementary to PEG4/PEG6.
Observed in Retro-2-based PROTACs; verify degradation efficiency for your E3/target pair.

Homogeneous ADC Development

For constructing ADCs where batch-to-batch consistency and a well-defined final product are paramount. The monodisperse nature of this linker ensures a uniform drug-to-antibody ratio (DAR) profile, simplifying characterization and regulatory submissions. Its length and hydrophilicity help solubilize hydrophobic payloads and provide a means to systematically tune the pharmacokinetic profile for an optimal therapeutic index.

PROTAC Screening and Optimization

As a core component in a linker library for developing PROTACs. Because PROTAC efficacy is exquisitely sensitive to linker length, this specific 5-unit PEG spacer provides a critical data point between shorter and longer analogs for identifying the optimal geometry required for potent and selective target protein degradation.

Functionalized Surfaces for Biosensing

For creating biosensor surfaces or functionalized nanoparticles with precise control over molecule spacing and density. The defined length of the PEG5 spacer prevents steric hindrance and controls the distance of a capture probe (e.g., antibody or oligonucleotide) from the surface, which is critical for maintaining its activity and optimizing target binding.

Orthogonal Bioconjugation of Proteins and Peptides

In complex bioconjugation schemes requiring sequential, orthogonal reactions. The azide and carboxylic acid termini allow for a two-step ligation process; for example, attaching the linker to a protein's lysine residues via the acid, followed by a highly specific 'click' reaction to an alkyne-modified payload or imaging agent.

Application Fit Matrix

Application
Selection Property
Validation Focus
ADC synthesis with high DAR and aqueous processability
High aqueous solubility and purity
DAR homogeneity, antibody integrity, and aggregation control
PROTAC linker-length SAR studies
Distinct PEG5 spacer length
Ternary complex formation and ubiquitination efficiency
Conjugation of sterically hindered proteins
PEG5 reduces steric hindrance
Conjugation yield and protein recovery after labeling

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

321.15360008 Da

Monoisotopic Mass

321.15360008 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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